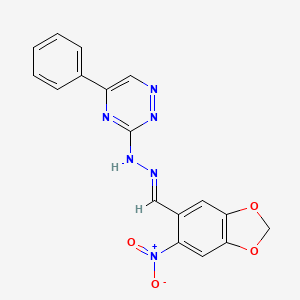
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as GYKI-52466, and it belongs to the quinazoline family of compounds.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood. However, it has been shown to act as a non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA receptor. This results in the inhibition of excitatory neurotransmission, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of various enzymes and proteins, including phosphodiesterase, protein kinase C, and nitric oxide synthase. In vivo studies have shown that it can modulate neurotransmitter release, reduce seizure activity, and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields of research, which makes it a versatile tool compound. However, one limitation is its non-specific binding to other receptors and proteins, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione. One direction is the development of more selective and potent analogs of the compound for use as drug candidates. Another direction is the investigation of its potential applications in other fields of research, such as oncology and immunology. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its interactions with other receptors and proteins.
合成方法
The synthesis of 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a multi-step process that involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained after purification and isolation. This synthesis method has been well-established, and it has been used to produce large quantities of this compound for research purposes.
科学研究应用
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. In pharmacology, it has been used as a tool compound to study the properties of ionotropic glutamate receptors. In biochemistry, it has been used to investigate the mechanisms of action of various enzymes and proteins.
属性
IUPAC Name |
3-(3-chlorophenyl)-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-17-13-8-3-2-7-12(13)14(19)18(15(17)20)11-6-4-5-10(16)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKSHBZMDSUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)

![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)


![1-methyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5787694.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)



![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)

![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)